![molecular formula C17H26N2O4S B3437407 N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3437407.png)
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Cimaglermin, is a small molecule drug that has been developed for the treatment of heart failure. It belongs to the family of growth differentiation factor 11 (GDF11) analogs and has been shown to have potent regenerative properties in animal models.
作用機序
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects by activating the GDF11 signaling pathway, which plays a critical role in regulating tissue regeneration and repair. It binds to the GDF11 receptor and stimulates the production of new cardiac cells, leading to the restoration of cardiac function.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects, including the promotion of cardiomyocyte proliferation, the inhibition of fibrosis, and the reduction of inflammation. It also enhances angiogenesis and improves the contractility of cardiac muscle.
実験室実験の利点と制限
The advantages of using N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments include its potent regenerative properties, its ability to improve cardiac function, and its potential use in a wide range of conditions. However, its limitations include the need for further studies to determine its long-term safety and efficacy, as well as the potential for off-target effects.
将来の方向性
There are several future directions for the research and development of N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, including the optimization of its dosing and administration, the investigation of its effects in different animal models, and the exploration of its potential use in other conditions such as stroke and Alzheimer's disease. Further studies are also needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other drugs.
科学的研究の応用
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of heart failure, where it has been shown to improve cardiac function, reduce fibrosis, and promote cardiac regeneration. It has also been investigated for its potential use in other conditions such as stroke, Alzheimer's disease, and muscular dystrophy.
特性
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-23-16-11-9-14(10-12-16)18-17(20)13-19(24(2,21)22)15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDUKFAAMDCCFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。